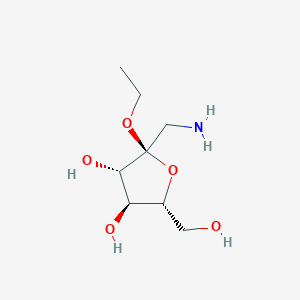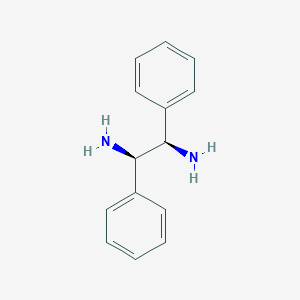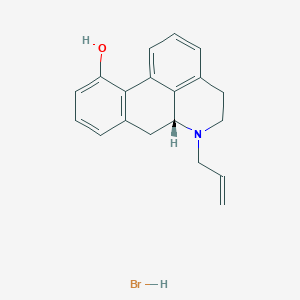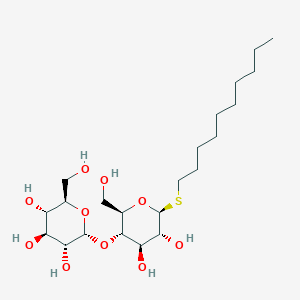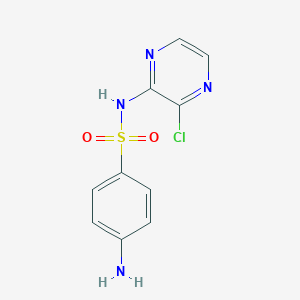
N-(2,3-Dimethylimidazol-4-YL)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dimethylimidazol-4-YL)butanamide, also known as DMIBA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMIBA belongs to the class of imidazole-based compounds and is structurally similar to histamine, a neurotransmitter that plays a crucial role in various physiological processes.
Wirkmechanismus
N-(2,3-Dimethylimidazol-4-YL)butanamide exerts its effects by binding to histamine receptors, specifically the H4 receptor. This binding activates a signaling cascade that ultimately leads to the induction of apoptosis in cancer cells. N-(2,3-Dimethylimidazol-4-YL)butanamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(2,3-Dimethylimidazol-4-YL)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(2,3-Dimethylimidazol-4-YL)butanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-(2,3-Dimethylimidazol-4-YL)butanamide has also been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-Dimethylimidazol-4-YL)butanamide is its relatively simple synthesis method, making it easily accessible for laboratory experiments. However, N-(2,3-Dimethylimidazol-4-YL)butanamide has limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of N-(2,3-Dimethylimidazol-4-YL)butanamide.
Zukünftige Richtungen
Future research on N-(2,3-Dimethylimidazol-4-YL)butanamide should focus on further elucidating its mechanism of action and potential therapeutic applications. Studies should also investigate the potential side effects and toxicity of N-(2,3-Dimethylimidazol-4-YL)butanamide, as well as its pharmacokinetics and pharmacodynamics. Finally, research should explore the potential of N-(2,3-Dimethylimidazol-4-YL)butanamide in combination with other anticancer agents for improved efficacy.
Synthesemethoden
N-(2,3-Dimethylimidazol-4-YL)butanamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylimidazole with butyric anhydride in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylimidazole with butyric acid and an acylating agent such as acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dimethylimidazol-4-YL)butanamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(2,3-Dimethylimidazol-4-YL)butanamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment. N-(2,3-Dimethylimidazol-4-YL)butanamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Eigenschaften
CAS-Nummer |
133694-41-4 |
|---|---|
Produktname |
N-(2,3-Dimethylimidazol-4-YL)butanamide |
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N-(2,3-dimethylimidazol-4-yl)butanamide |
InChI |
InChI=1S/C9H15N3O/c1-4-5-9(13)11-8-6-10-7(2)12(8)3/h6H,4-5H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
LYPZTDJDGBOAJT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CN=C(N1C)C |
Kanonische SMILES |
CCCC(=O)NC1=CN=C(N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



